Ethyl 3-(anthracen-9-YL)-4,5-dihydro-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The anthracene moiety in this compound is a polycyclic aromatic hydrocarbon, which is known for its photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the cycloaddition of anthracenenitrile oxide with an appropriate dipolarophile, such as ethyl acrylate. The nitrile oxide can be generated in situ by the oxidation of anthraldehyde oxime using reagents like sodium hypobromite (NaBrO₂) and tri-n-butyltin chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amines and other reduced forms of the isoxazole ring.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. The anthracene moiety can also participate in photophysical processes, making it useful in applications requiring fluorescence or phosphorescence .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(anthracen-9-yl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(10-chloroanthracen-9-yl)-5-methylisoxazole-4-carboxylate
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
Ethyl 3-(anthracen-9-yl)-4,5-dihydroisoxazole-5-carboxylate is unique due to the combination of the anthracene moiety and the isoxazole ring. This combination imparts distinct photophysical properties and reactivity, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
919512-95-1 |
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Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 3-anthracen-9-yl-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C20H17NO3/c1-2-23-20(22)18-12-17(21-24-18)19-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)19/h3-11,18H,2,12H2,1H3 |
InChI Key |
LNIDXRDFSKRWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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